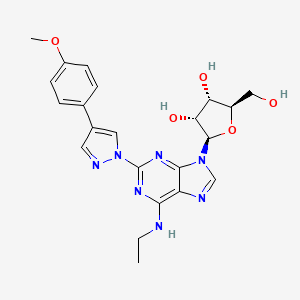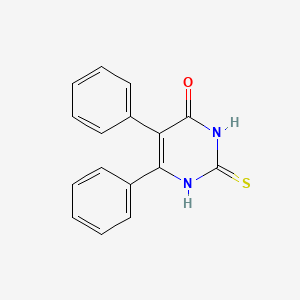![molecular formula C15H9Cl3N2S B12926419 8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline CAS No. 5388-41-0](/img/structure/B12926419.png)
8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline is a heterocyclic aromatic compound with the molecular formula C15H9Cl3N2S and a molecular weight of 355.67 g/mol . This compound is part of the cinnoline family, known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 8-chlorocinnoline with 2,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline include other cinnoline derivatives such as:
- 4-((2,4-Dichlorobenzyl)thio)cinnoline
- 8-Chloro-4-(methylthio)cinnoline
- 8-Chloro-4-(phenylthio)cinnoline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
5388-41-0 |
|---|---|
Formule moléculaire |
C15H9Cl3N2S |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
8-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-5-4-9(13(18)6-10)8-21-14-7-19-20-15-11(14)2-1-3-12(15)17/h1-7H,8H2 |
Clé InChI |
MRULZPQWINWLIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
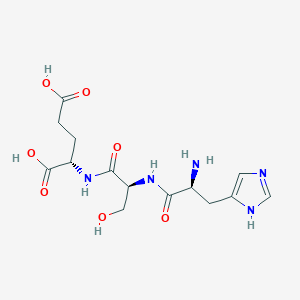
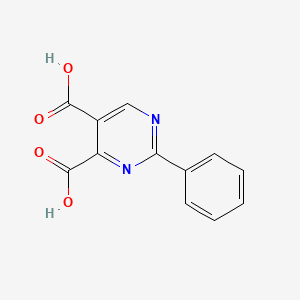
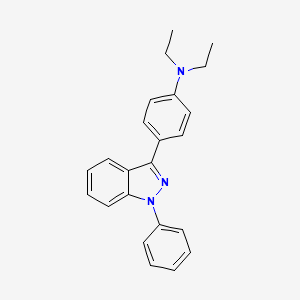
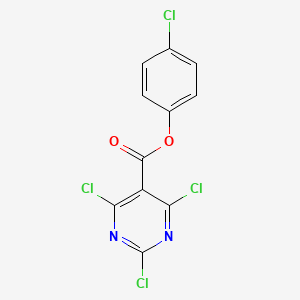

![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
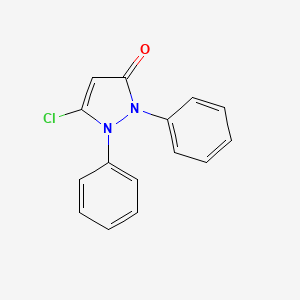
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
